4-(4-(4-(4-(((3S,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
(3S,5R,2S,3S)-Posaconazole is a triazole antifungal agent used to treat a variety of fungal infections. It is particularly effective against Aspergillus and Candida species. This compound is known for its broad-spectrum antifungal activity and is often used in cases where other antifungal treatments have failed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R,2S,3S)-Posaconazole involves multiple steps, including the formation of the triazole ring and the attachment of various functional groups. The process typically starts with the preparation of key intermediates, which are then subjected to cyclization and functionalization reactions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of (3S,5R,2S,3S)-Posaconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the stereochemistry of the compound, which is crucial for its antifungal activity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,5R,2S,3S)-Posaconazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving (3S,5R,2S,3S)-Posaconazole include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to avoid degradation of the compound.
Major Products
The major products formed from these reactions are typically derivatives of (3S,5R,2S,3S)-Posaconazole with modified functional groups. These derivatives can have different antifungal activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
(3S,5R,2S,3S)-Posaconazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of triazole synthesis and functionalization.
Biology: Studied for its effects on fungal cell membranes and its interactions with other cellular components.
Medicine: Used in clinical research to develop new antifungal therapies and to study drug resistance in fungal pathogens.
Industry: Employed in the development of antifungal coatings and materials to prevent fungal growth.
Mechanism of Action
The mechanism of action of (3S,5R,2S,3S)-Posaconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, (3S,5R,2S,3S)-Posaconazole disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved in this process are well-studied, making (3S,5R,2S,3S)-Posaconazole a valuable tool in antifungal research.
Comparison with Similar Compounds
Similar Compounds
- Itraconazole
- Fluconazole
- Voriconazole
Comparison
Compared to other triazole antifungal agents, (3S,5R,2S,3S)-Posaconazole has a broader spectrum of activity and is effective against a wider range of fungal pathogens. It also has a unique structure that allows for better binding to the target enzyme, making it more potent in inhibiting fungal growth. Additionally, (3S,5R,2S,3S)-Posaconazole has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for long-term antifungal therapy.
Properties
Molecular Formula |
C37H42F2N8O4 |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37-/m0/s1 |
InChI Key |
RAGOYPUPXAKGKH-IGDKMDNBSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origin of Product |
United States |
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